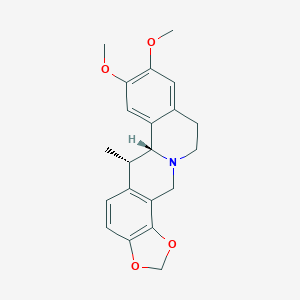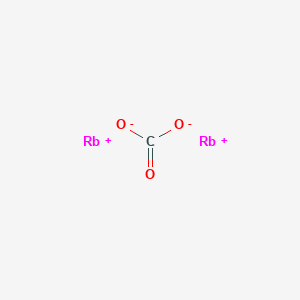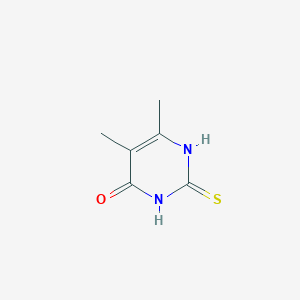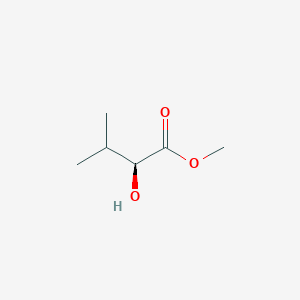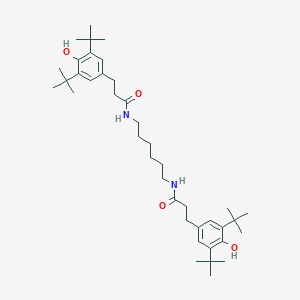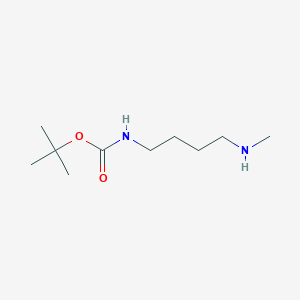
4-(Metilamino)butilcarbamato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(methylamino)butylcarbamate, also known as Tert-Butyl 4-(methylamino)butylcarbamate, is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually >97%.
BenchChem offers high-quality tert-Butyl 4-(methylamino)butylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(methylamino)butylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Intermediarios de Biotina
Este compuesto sirve como un intermedio clave en la síntesis de Biotina, una vitamina soluble en agua crucial para los procesos metabólicos como la biosíntesis de ácidos grasos, azúcares y α-aminoácidos .
Sustrato de Síntesis Orgánica
Se utiliza como sustrato en la síntesis orgánica, proporcionando un marco sobre el cual se pueden construir moléculas complejas .
Ligando y estabilizador de catalizador
El compuesto puede actuar como un ligando y estabilizar catalizadores en varias reacciones catalíticas, mejorando la eficiencia de la reacción .
Diseño y Entrega de Medicamentos
Los ácidos boroánicos y sus ésteres, que pueden sintetizarse usando este compuesto, se consideran para nuevos diseños de medicamentos y sistemas de administración de medicamentos .
Desprotección Continua N-Boc
Está involucrado en la desprotección N-Boc eficiente y continua de aminas utilizando catalizadores de ácido sólido en reactores de flujo, mejorando la productividad .
Síntesis de Péptidos en Fase Sólida
El compuesto se utiliza en la síntesis de péptidos en fase sólida de química Boc, empleando neutralización in situ para el acoplamiento rápido de aminoácidos .
Mecanismo De Acción
Target of Action
It’s known that this compound is a boc-protected amine , which suggests that it may interact with various biological molecules in the body.
Mode of Action
The compound, also known as 1-(Boc-amino)-4-(methylamino)butane, is a Boc-protected amine . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), resulting in the release of the protected amine .
Biochemical Pathways
Boc-protected amines like this compound are often used as building blocks in organic synthesis, including the synthesis of peptides . Therefore, it’s plausible that this compound could be involved in various biochemical pathways depending on its specific use in a given context.
Pharmacokinetics
The compound’s physical state is reported to be solid or semi-solid , which could influence its bioavailability.
Result of Action
As a boc-protected amine, it’s likely that its primary role is to facilitate the synthesis of complex organic molecules by protecting amines from unwanted reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water is an important consideration, as many boronic acids and their esters are only marginally stable in water . Additionally, the pH of the environment can influence the rate of certain reactions involving this compound .
Propiedades
IUPAC Name |
tert-butyl N-[4-(methylamino)butyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVTUUWVLXDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609443 |
Source


|
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-66-0 |
Source


|
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)


![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
